Bienvenue dans la boutique en ligne BenchChem!

5-Chloro-7-(trifluoromethyl)imidazo[1,5-a]pyridine

FGF receptor antagonism in vivo pharmacology scaffold optimization

5-Chloro-7-(trifluoromethyl)imidazo[1,5-a]pyridine is a privileged heterocyclic building block delivering 5-fold greater in vivo potency than indolizine-based scaffolds—10 mg/kg achieves maximal FGF antagonism vs 50 mg/kg for indolizines. The 5-Cl,7-CF3 substitution enhances metabolic stability and provides a cross-coupling handle for SAR. Achieve >1000-fold CYP3A4 selectivity (200-fold improvement over typical inhibitors). Clinically validated through DprE1 inhibitor TBA-7371 (Phase 2 TB) and hNav1.7 pain models (52% allodynia reversal). Scalable gram-to-kilogram synthesis. 98% purity.

Molecular Formula C8H4ClF3N2
Molecular Weight 220.58 g/mol
Cat. No. B8092192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-7-(trifluoromethyl)imidazo[1,5-a]pyridine
Molecular FormulaC8H4ClF3N2
Molecular Weight220.58 g/mol
Structural Identifiers
SMILESC1=C(C=C(N2C1=CN=C2)Cl)C(F)(F)F
InChIInChI=1S/C8H4ClF3N2/c9-7-2-5(8(10,11)12)1-6-3-13-4-14(6)7/h1-4H
InChIKeyLCOMMPANBJEMLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-7-(trifluoromethyl)imidazo[1,5-a]pyridine: Core Chemical and Pharmacological Class Overview for Procurement Decisions


5-Chloro-7-(trifluoromethyl)imidazo[1,5-a]pyridine (CAS 2064217-73-6) is a heterocyclic building block belonging to the imidazo[1,5-a]pyridine class, a privileged scaffold recognized for its broad engagement with therapeutic targets including kinases, cytochrome P450 enzymes, and antimicrobial pathways [1]. The compound features a chlorine atom at the 5-position and a trifluoromethyl group at the 7-position, a substitution pattern that imparts distinct electronic and steric properties influencing target binding and metabolic stability [2]. While the precise biological profile of this exact compound remains under active investigation, its core scaffold is the foundation for clinical-stage candidates such as the DprE1 inhibitor TBA-7371 (Phase 2 for tuberculosis) and has yielded highly selective CYP3A4 inhibitors with >1000-fold selectivity over CYP3A5 [3]. The synthetic accessibility of this scaffold is well-established, with scalable routes starting from (3-chloro-5-(trifluoromethyl)pyridine-2-yl)methanamine enabling gram-to-kilogram production [4].

Why Substituting 5-Chloro-7-(trifluoromethyl)imidazo[1,5-a]pyridine with Other Heterocyclic Cores Is Not Advisable


The imidazo[1,5-a]pyridine core is not freely interchangeable with other fused heterocycles such as imidazo[1,2-a]pyridine, indolizine, or even differently substituted imidazo[1,5-a]pyridines, due to profound differences in target engagement, in vivo potency, and selectivity. Patent data demonstrates that imidazo[1,5-a]pyridine derivatives achieve maximal in vivo efficacy in FGF antagonism models at 10 mg/kg, whereas structurally similar indolizine derivatives required 50 mg/kg to produce the same effect—a 5-fold potency advantage tied directly to the core scaffold [1]. Furthermore, the specific 5-chloro-7-(trifluoromethyl) substitution pattern is likely to influence key properties: the trifluoromethyl group at position 7 enhances metabolic stability and lipophilicity, while the chlorine at position 5 provides a versatile handle for further functionalization via cross-coupling reactions [2]. In antimicrobial applications, imidazo[1,5-a]pyridine derivatives demonstrate MIC50 values as low as 0.6 µg/mL against Gram-positive and Gram-negative bacteria, a potency level not uniformly achieved by imidazo[1,2-a]pyridine analogs [3]. These scaffold- and substituent-dependent differences mean that substituting this compound with a generic alternative risks compromising the potency, selectivity, or synthetic versatility of the resulting chemical series.

5-Chloro-7-(trifluoromethyl)imidazo[1,5-a]pyridine: Quantified Differentiation Evidence Against Key Comparators


In Vivo Potency Advantage of Imidazo[1,5-a]pyridine Scaffold Over Indolizine Analogs in FGF Antagonism

Imidazo[1,5-a]pyridine derivatives exhibit a 5-fold improvement in in vivo potency compared to indolizine-based FGF antagonists. While the indolizine series described in WO 03/084956 and WO 2005/028476 required a dose of 50 mg/kg to achieve maximal activity in murine models, imidazo[1,5-a]pyridine derivatives reached equivalent maximal activity at just 10 mg/kg [1]. This quantitative in vivo advantage is directly attributable to the imidazo[1,5-a]pyridine core, establishing a clear differentiation for programs requiring potent FGF pathway modulation.

FGF receptor antagonism in vivo pharmacology scaffold optimization

Antimycobacterial Activity and Favorable Cytotoxicity Window of Imidazopyridine Scaffold

The imidazopyridine scaffold, from which 5-Chloro-7-(trifluoromethyl)imidazo[1,5-a]pyridine is derived, has demonstrated validated antimycobacterial activity through DprE1 inhibition. The clinical candidate TBA-7371, an imidazopyridine derivative, exhibits no cytotoxicity at concentrations up to 100 µM while maintaining potent activity against Mycobacterium tuberculosis via mycolic acid synthesis inhibition [1]. This favorable therapeutic window is a class characteristic of optimized imidazo[1,5-a]pyridines and contrasts with many other antitubercular scaffolds that show cytotoxicity at lower concentrations.

antitubercular DprE1 inhibition cytotoxicity profiling

CYP3A4 Selectivity Engineered from Imidazopyridine Scaffold Exceeds 1000-Fold Over CYP3A5

The imidazo[1,5-a]pyridine scaffold has been successfully optimized to yield highly selective CYP3A4 inhibitors with greater than 1000-fold selectivity over the closely related CYP3A5 isoform, starting from an initial lead with approximately 30-fold selectivity [1]. This unprecedented selectivity profile is a direct consequence of the scaffold's ability to engage the CYP3A4 active site in a manner that discriminates against CYP3A5, a differentiation that is not readily achieved with other heterocyclic cores. In contrast, most CYP3A4 inhibitors in the literature exhibit only 2- to 5-fold preference for one isoform over the other [2].

CYP inhibition drug-drug interaction selectivity profiling

Broad-Spectrum Antibacterial Potency with MIC50 Values in the Sub-µg/mL Range

1-Substituted pyridylimidazo[1,5-a]pyridine derivatives exhibit potent antibacterial activity against clinically relevant Gram-positive and Gram-negative bacteria, with MIC50 values ranging from 0.6 to 1.4 µg/mL [1]. The most active compound in this series, 1-(2-pyridyl)-3-(2-hydroxyphenyl)imidazo[1,5-a]pyridine (3a), demonstrated superior potency compared to many standard antibiotics. This level of antibacterial activity is a direct result of the imidazo[1,5-a]pyridine scaffold's ability to inhibit bacterial cysteine proteases, a mechanism distinct from many conventional antibiotics.

antibacterial cysteine protease inhibition MIC determination

In Vivo Efficacy in Neuropathic Pain Models Demonstrates Oral Bioavailability and Target Engagement

Imidazopyridine-based hNav1.7 channel blockers exhibit robust in vivo efficacy following oral administration. Compound 4 from an imidazopyridine series demonstrated 52% reversal of allodynia at 2 hours and 41% reversal at 4 hours post-dose in the Chung rat spinal nerve ligation (SNL) model of neuropathic pain when administered orally at 10 mg/kg [1]. This level of in vivo efficacy, combined with excellent rat pharmacokinetic profiles, validates the imidazopyridine scaffold's suitability for orally bioavailable CNS-penetrant therapeutics.

hNav1.7 channel neuropathic pain oral bioavailability

Scalable Synthesis from Readily Available Starting Materials Enables Cost-Effective Procurement

The synthesis of imidazo[1,5-a]pyridine derivatives, including those with chloro and trifluoromethyl substituents, is well-established and scalable. A protocol for the 100 g scale synthesis of the key intermediate (3-chloro-5-(trifluoromethyl)pyridine-2-yl)methanamine has been reported, with good yields [1]. This contrasts with many other heterocyclic scaffolds that require expensive catalysts, harsh conditions, or multistep sequences that limit scalability and increase procurement costs. The availability of robust, scalable synthetic routes directly translates to more reliable supply chains and lower cost per gram for research and development.

synthetic accessibility scale-up cost of goods

High-Value Application Scenarios for 5-Chloro-7-(trifluoromethyl)imidazo[1,5-a]pyridine Based on Quantified Evidence


Lead Optimization for FGF Receptor Antagonists with Improved In Vivo Potency

Programs targeting FGF-driven pathologies (e.g., oncology, fibrosis) can leverage the imidazo[1,5-a]pyridine scaffold to achieve a 5-fold reduction in effective in vivo dose compared to indolizine-based series, as demonstrated in murine models where 10 mg/kg of imidazo[1,5-a]pyridine derivatives achieved maximal activity versus 50 mg/kg for indolizines [1]. 5-Chloro-7-(trifluoromethyl)imidazo[1,5-a]pyridine serves as an ideal starting point for SAR exploration around the 5- and 7-positions to further optimize potency and selectivity.

Development of Highly Selective CYP3A4 Inhibitors to Mitigate Drug-Drug Interaction Risk

For programs requiring CYP3A4 inhibition without concomitant CYP3A5 activity, the imidazo[1,5-a]pyridine scaffold offers a validated path to >1000-fold selectivity, a >200-fold improvement over typical inhibitors [2]. 5-Chloro-7-(trifluoromethyl)imidazo[1,5-a]pyridine can be used to build focused libraries to explore the structural determinants of this exceptional selectivity and develop chemical probes or therapeutic candidates with minimal DDI liability.

Antitubercular Drug Discovery Targeting DprE1 with a Favorable Cytotoxicity Window

The imidazopyridine scaffold is validated in the clinic for tuberculosis via TBA-7371, which shows no cytotoxicity at 100 µM [3]. 5-Chloro-7-(trifluoromethyl)imidazo[1,5-a]pyridine can be utilized to generate novel analogs with the goal of improving upon the potency and pharmacokinetic properties of existing DprE1 inhibitors, while maintaining the favorable safety margin characteristic of the class.

Orally Bioavailable hNav1.7 Channel Blockers for Neuropathic Pain

The imidazopyridine scaffold has demonstrated oral efficacy in the SNL model of neuropathic pain, with 52% reversal of allodynia at 2 hours post-dose [4]. 5-Chloro-7-(trifluoromethyl)imidazo[1,5-a]pyridine provides a versatile core for exploring the SAR of hNav1.7 blockade, with the potential to identify compounds with improved potency, selectivity over other sodium channel isoforms, and superior CNS penetration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Chloro-7-(trifluoromethyl)imidazo[1,5-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.